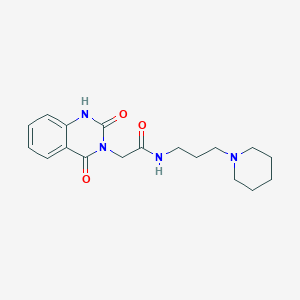
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-piperidin-1-ylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related quinazolin-3-yl acetamide derivatives typically involves standard organic synthesis methods. For example, derivatives have been synthesized through the alkylation of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide by corresponding chloromethylbenzene in a dimethylformamide environment with an excess of potassium carbonate at a temperature of 70-80°C. The structure of synthesized compounds is confirmed through various analytical methods, including elemental analysis, 1H and 13C NMR spectroscopy, and LC/MS methods (Wassim El Kayal et al., 2022).
Scientific Research Applications
Molecular Modeling and Synthesis for α1-Adrenoceptor Antagonism
A study conducted by Abou-Seri, Abouzid, and Abou El Ella (2011) focused on the design, synthesis, and evaluation of quinazolinone-arylpiperazine derivatives as α1-adrenoceptor antagonists. These compounds, including those similar in structure to 2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-piperidin-1-ylpropyl)acetamide, showed promising hypotensive activity in normotensive cats and displayed α1-blocking activity. Molecular modeling was utilized to predict their mechanism of action, with certain derivatives displaying high in vivo and in vitro activity (Abou-Seri, Abouzid, & Abou El Ella, 2011).
Antihypertensive Agents
Research by Takai et al. (1986) involved the synthesis of piperidine derivatives with a quinazoline ring system, exploring their potential as antihypertensive agents. Their findings indicated that certain derivatives demonstrated strong hypotension effects in spontaneously hypertensive rat models (Takai et al., 1986).
Cardiotonic Activity
A study by Nomoto et al. (1991) synthesized 1-(6,7-dimethoxy-4-quinazolinyl)piperidines carrying various 5-membered heterocycles, examining their cardiotonic activity. Some derivatives exhibited potent inotropic activity, highlighting the role of quinazolinone derivatives in developing cardiotonic agents (Nomoto et al., 1991).
Antimicrobial Activity
Raghavendra, Thampi, and Gurubasavarajaswamy (2008) synthesized several substituted-quinazolin-3(4H)-ones, including acetamide derivatives, to investigate their antibacterial and antifungal activities. This study demonstrates the potential of quinazolinone derivatives in antimicrobial applications (Raghavendra, Thampi, & Gurubasavarajaswamy, 2008).
properties
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-piperidin-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c23-16(19-9-6-12-21-10-4-1-5-11-21)13-22-17(24)14-7-2-3-8-15(14)20-18(22)25/h2-3,7-8H,1,4-6,9-13H2,(H,19,23)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYHZRMUEADOTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCNC(=O)CN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-(3-piperidin-1-ylpropyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

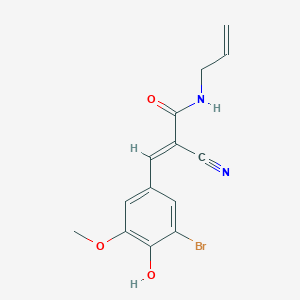
![N-[4-[2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide](/img/structure/B2495382.png)
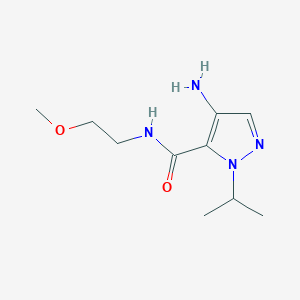
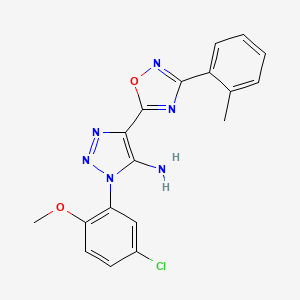
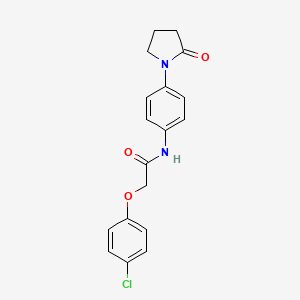
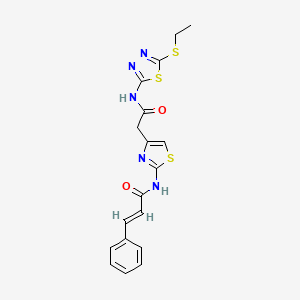
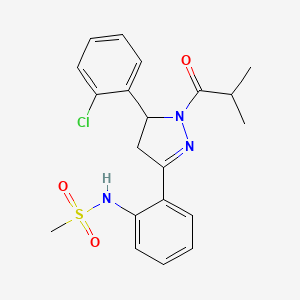
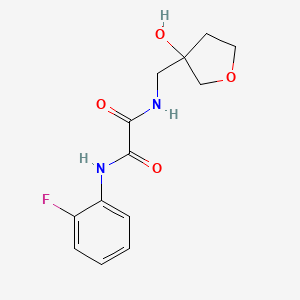
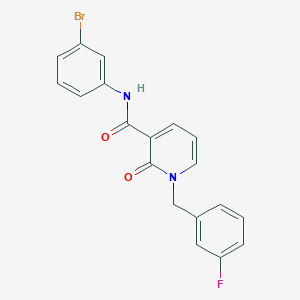
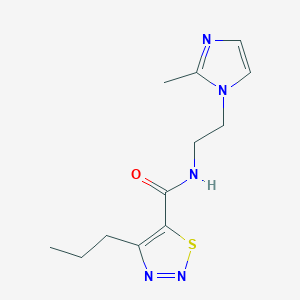
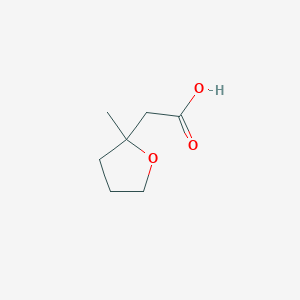
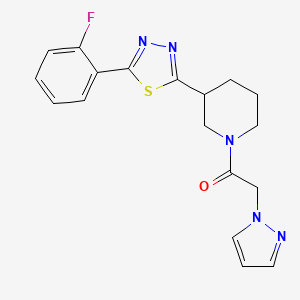
![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2495402.png)
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)propionamide](/img/structure/B2495403.png)